

Application Notes & Protocols for Crystallization of LSD1-Inhibitor FAD Adducts

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Compound of Interest

Compound Name: (2-(4-Fluorophenyl)cyclopropyl)methanamine

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Introduction: The Structural Imperative for Targeting LSD1

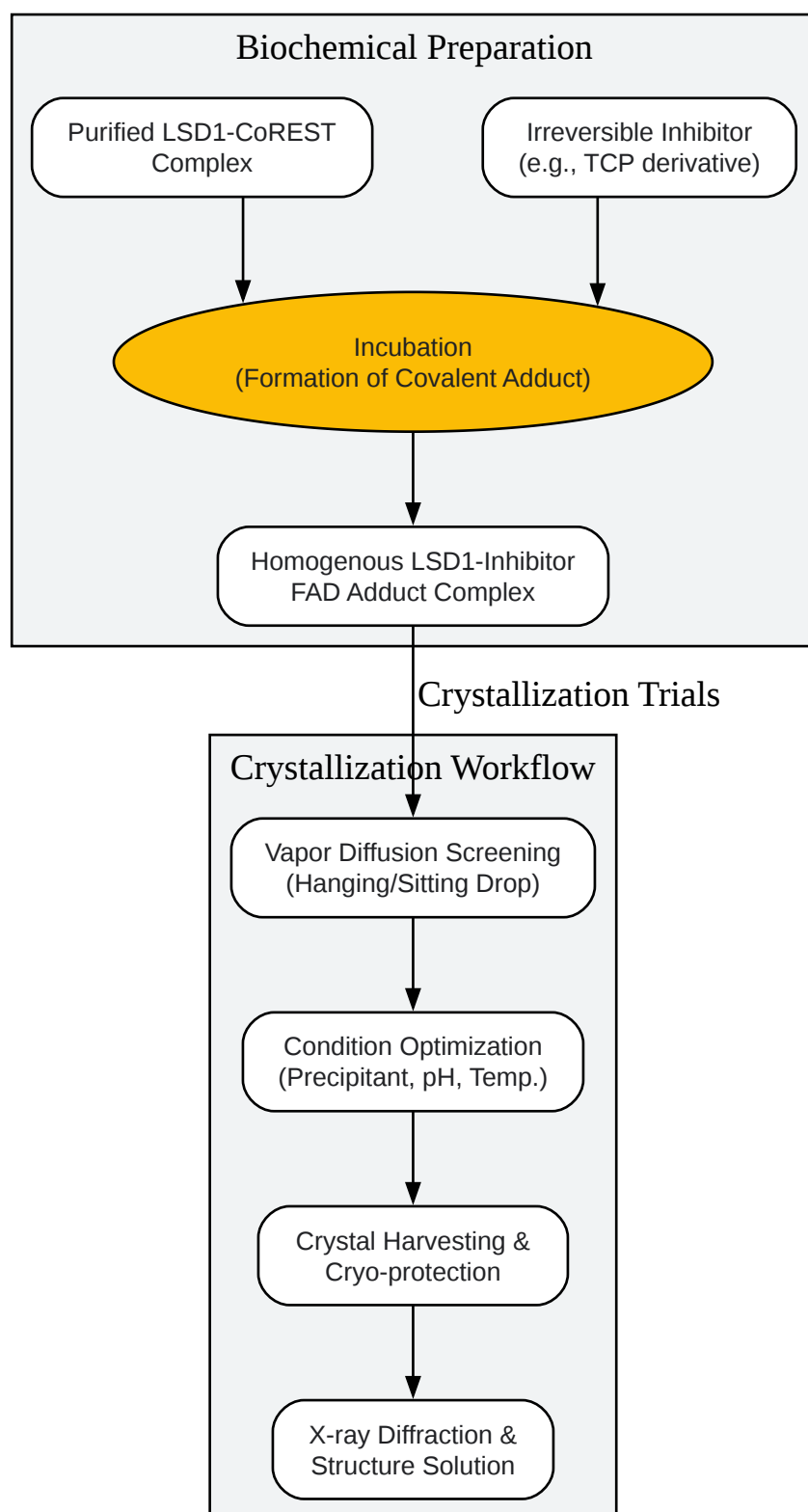
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase critical to epigenetic regulation. By removing methyl marks from histone H3 on lysines 4 and 9 (H3K4me1/2, H3K9me1/2), it plays a pivotal role in controlling gene expression.[1][2] Its aberrant activity is strongly correlated with the progression of various cancers, including acute myeloid leukemia (AML), making it a high-priority therapeutic target.[3] A major class of LSD1 inhibitors, many derived from the antidepressant tranylcypromine (TCP), function as irreversible, mechanism-based inactivators.[4][5] These molecules form a covalent adduct with the FAD cofactor in the enzyme's active site, permanently disabling its demethylase activity.[6][7]

High-resolution crystal structures of these LSD1-inhibitor FAD adducts are indispensable for modern drug development. They provide definitive proof of the binding mode, reveal the specific molecular interactions that confer potency and selectivity, and guide the rational design of next-generation therapeutics with improved pharmacological profiles.[7] This guide provides

a comprehensive, field-proven framework for the successful crystallization of these critical complexes, from protein expression to crystal harvesting.

Principle of Co-crystallization

The central strategy involves forming the stable covalent adduct between the LSD1-CoREST complex and the irreversible inhibitor prior to initiating crystallization trials. This pre-formed, homogenous complex is then treated as a single entity for crystallization screening. The corepressor protein CoREST is essential, as it stabilizes the LSD1 structure and is required for its activity on nucleosomal substrates.[8][9]



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Figure 1: Overall workflow for the co-crystallization of LSD1-inhibitor FAD adducts.

PART 1: Expression and Purification of the Human LSD1-CoREST Complex

Structural studies consistently utilize a truncated human LSD1 construct (typically residues 172-833) in complex with a fragment of its binding partner, CoREST (e.g., residues 308-440). [2][10] This removes flexible terminal regions of LSD1 while retaining the catalytic domain and the crucial CoREST interaction interface. [11][12] Co-expression in an Escherichia coli system is the standard method.

Protocol 1: Co-expression and Purification

- Vector Construction:
 - Clone the coding sequence for human LSD1 (residues 172-833) into a vector such as a modified pET28b, incorporating an N-terminal His6-SUMO tag for affinity purification and enhanced solubility.
 - Clone the coding sequence for human CoREST (e.g., residues 308-440) into a compatible vector without a tag.
 - Co-transform both plasmids into an E. coli expression strain like BL21(DE3).
- Expression:
 - Grow co-transformed cells in Terrific Broth at 37°C to an OD600 of ~0.8-1.0.
 - Cold-shock the culture on ice for 20 minutes, then induce protein expression with 0.2 mM IPTG.
 - Continue incubation at 18°C for 16-20 hours.
 - Harvest cells by centrifugation and store the pellet at -80°C.
- Lysis and Affinity Chromatography:
 - Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM Imidazole, 5% Glycerol, 1 mM TCEP, and protease inhibitors).

- Lyse cells by sonication and clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes).
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
- Wash the column extensively with Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 30 mM Imidazole, 1 mM TCEP).
- Elute the His6-SUMO-LSD1/CoREST complex with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 300 mM Imidazole, 1 mM TCEP).
- Tag Cleavage and Final Purification:
 - Dialyze the eluted protein against Gel Filtration Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) overnight at 4°C. During dialysis, add SUMO protease (e.g., ULP1) to cleave the His6-SUMO tag.
 - Pass the dialyzed sample back through the Ni-NTA column to remove the cleaved tag and the protease.
 - Concentrate the flow-through containing the tag-free LSD1-CoREST complex.
 - Perform a final polishing step using size-exclusion chromatography (e.g., Superdex 200 column) equilibrated in Gel Filtration Buffer.
 - Pool the fractions containing the pure, monodisperse complex. Assess purity by SDS-PAGE (>95%).
- Concentration and Storage:
 - Concentrate the final complex to 10-15 mg/mL using an appropriate centrifugal concentrator (e.g., 50 kDa MWCO).[13]
 - Confirm concentration using a spectrophotometer (A280).
 - Flash-freeze aliquots in liquid nitrogen and store at -80°C.

PART 2: Formation of the Covalent FAD Adduct

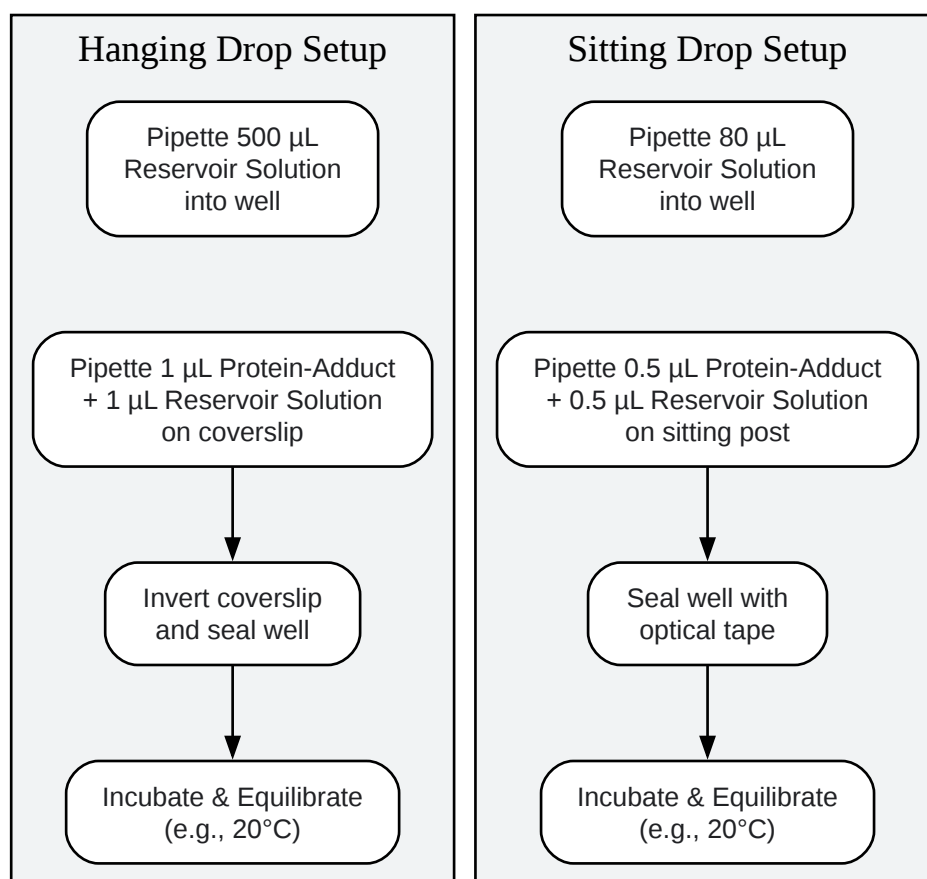
This step is critical for ensuring a homogenous population of inhibitor-bound protein for crystallization. The irreversible inhibitor is incubated with the purified complex, allowing the covalent reaction with the FAD cofactor to proceed to completion.

Protocol 2: Pre-incubation for Adduct Formation

- Thaw and Prepare Complex: Thaw an aliquot of the purified LSD1-CoREST complex on ice.
- Inhibitor Preparation: Prepare a 10-20 mM stock solution of the irreversible inhibitor in a suitable solvent like DMSO.
- Incubation:
 - Dilute the LSD1-CoREST complex to a working concentration (e.g., ~10 mg/mL) in a buffer such as 25 mM HEPES pH 7.5, 100 mM NaCl, 5 mM DTT.[13]
 - Add the inhibitor to the protein solution at a 5- to 10-fold molar excess. The final DMSO concentration should be kept below 5% (v/v) to avoid protein destabilization.
 - Incubate the mixture on ice or at 4°C for 2-4 hours to allow for complete adduct formation. Some protocols may use shorter incubation times (e.g., 10 minutes) if the reaction is known to be rapid.[14]
- Confirmation (Optional but Recommended): The formation of the adduct can be confirmed by intact protein mass spectrometry, which will show a characteristic mass shift corresponding to the addition of the inhibitor to the FAD cofactor, which is non-covalently bound to the protein.

PART 3: Crystallization and Optimization

The vapor diffusion method, in either hanging or sitting drop formats, is the most common and successful technique for crystallizing the LSD1-inhibitor complex.[10][15]



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Figure 2: Comparison of Hanging and Sitting Drop Vapor Diffusion Setups.

Protocol 3: Vapor Diffusion Crystallization

- Setup: Use 24-well or 96-well crystallization plates. For hanging drops, grease the rims of the wells to ensure a good seal.[7][16]
- Drop Composition:
 - Pipette the reservoir (precipitant) solution into the wells (e.g., 500 μL for a 24-well plate).
 - On a siliconized coverslip (hanging drop) or the crystal post (sitting drop), mix 0.5-2 μL of the LSD1-inhibitor adduct complex (~10-12 mg/mL) with an equal volume of the reservoir solution.[13][15]

- Avoid introducing bubbles. It is often beneficial to simply allow the two drops to diffuse together without active mixing, as this can encourage the growth of fewer, larger crystals. [\[15\]](#)
- Sealing and Incubation:
 - For hanging drops, quickly invert the coverslip and place it over the well, twisting slightly to create an airtight seal. [\[16\]](#)
 - For sitting drops, seal the well with clear sealing tape.
 - Incubate plates at a constant temperature, typically 4°C or 20°C. Crystals usually appear within 2-7 days. [\[13\]](#)

Data Presentation: Successful Crystallization Conditions

The following table summarizes experimentally verified conditions that have yielded diffraction-quality crystals of LSD1 complexes. These serve as excellent starting points for screening and optimization.

PDB ID	Complex	Protein Conc.	Reservoir Solution	Temp.	Method
2V1D[12]	LSD1-CoREST-H3 peptide	10-12 mg/mL	0.6M Li ₂ SO ₄ , 0.6M (NH ₄) ₂ SO ₄ , 0.1M Na-Citrate pH 5.6, 10mM DTT	20°C	Sitting Drop
2HKO[17]	LSD1	Not Specified	5% PEG 8000, 150 mM NaCl, 10 mM MgCl ₂ , 50 mM Phosphate pH 6.3	Not Specified	Hanging Drop
Referenced[10]	LSD1-CoREST-Inhibitor	Not Specified	1.28 M Potassium sodium tartrate, 100 mM ADA pH 5.5	20°C	Hanging Drop
Referenced[13]	LSD1-CoREST-THF	10-12 mg/mL	0.6M Li ₂ SO ₄ , 0.63M (NH ₄) ₂ SO ₄ , 0.25M NaCl, 100 mM Na-Citrate pH 5.6	RT	Sitting Drop

Optimization Strategies

Initial hits from screening often require optimization to produce larger, single crystals suitable for diffraction. Systematically vary the following parameters around the initial hit condition:

- Precipitant Concentration: Create a grid screen varying the precipitant concentration by ± 10 -20%.
- pH: Screen a range of pH values ± 0.5 -1.0 units around the initial condition.
- Protein Concentration: Test a range of protein concentrations (e.g., 5, 10, and 15 mg/mL).
- Additives: Use additive screens (e.g., salts, small polyols) to improve crystal quality.
- Temperature: If crystals grow too quickly or form a precipitate, try lowering the incubation temperature.

PART 4: Crystal Handling and Cryo-protection

To prevent radiation damage during X-ray data collection, crystals must be flash-cooled in liquid nitrogen. This requires soaking them in a cryoprotectant solution to prevent the formation of crystalline ice, which would destroy the crystal lattice.[6]

Protocol 4: Cryo-protection and Crystal Freezing

- Prepare Cryoprotectant Solution: The ideal cryoprotectant is a solution that prevents ice formation without cracking or dissolving the crystal. A common and effective strategy is to use the reservoir solution (mother liquor) supplemented with a cryoprotecting agent.
 - Glycerol/Ethylene Glycol: Add glycerol or ethylene glycol to the mother liquor in a stepwise manner or as a final concentration of 20-30% (v/v).[13]
 - Increasing Precipitant: For conditions with PEG, increasing the PEG concentration by 5-10% can often be sufficient for cryo-protection.
 - Sugars: Glucose (up to 37.5%) can be a gentle and effective cryoprotectant.[6]
- Crystal Soaking:
 - Using a nylon loop that is slightly larger than the crystal, carefully remove a crystal from the drop.

- Briefly pass the crystal through the cryoprotectant solution. The soak time can range from a few seconds to a minute. The goal is to quickly exchange the solvent around the crystal.
- For sensitive crystals, a stepwise transfer through increasing concentrations of cryoprotectant (e.g., 5%, 10%, 15%, 20% glycerol) can prevent osmotic shock.
- Freezing:
 - After soaking, immediately plunge the loop-mounted crystal into liquid nitrogen.
 - Store the frozen crystal in a cryo-cane in a liquid nitrogen dewar until ready for data collection.

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